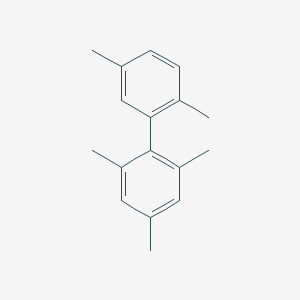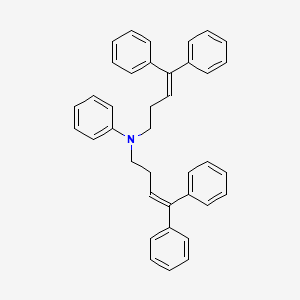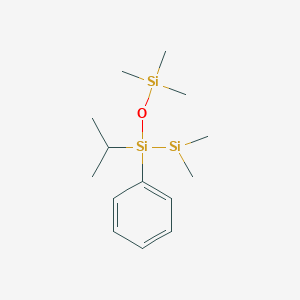
CID 78068272
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 78068272 is a unique chemical entity with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 78068272 involves several steps, including the use of specific reagents and catalysts. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. For instance, the use of halogenated hydrocarbons and manganese catalysts in a mechanical grinding method has been reported for similar compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often include the optimization of reaction conditions, such as temperature, pressure, and the use of advanced catalytic systems to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 78068272 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
The compound with Chemical Abstracts Service number 78068272 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. Additionally, it finds use in industrial processes, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 78068272 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with the compound identified by the Chemical Abstracts Service number 78068272. These include other halogenated hydrocarbons and derivatives with similar functional groups.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H27OSi3 |
|---|---|
Molecular Weight |
295.62 g/mol |
InChI |
InChI=1S/C14H27OSi3/c1-13(2)18(16(3)4,15-17(5,6)7)14-11-9-8-10-12-14/h8-13H,1-7H3 |
InChI Key |
IBQQWKGOQKPDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)

![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
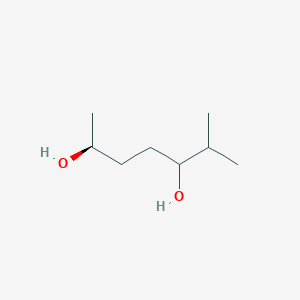
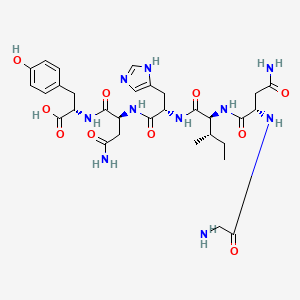
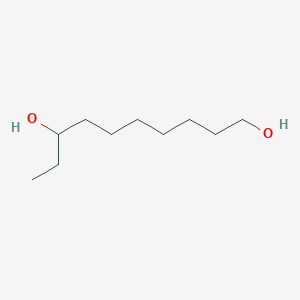
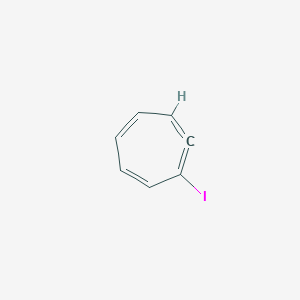
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
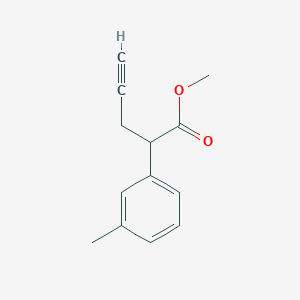
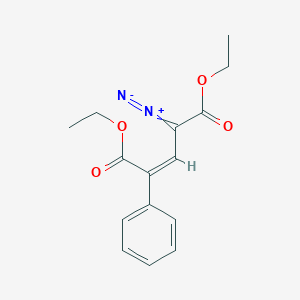
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
